

Spectroscopic Analysis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-phenyl-1H-pyrazole-5-carboxylic acid

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-phenyl-1H-pyrazole-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Standardized experimental protocols for acquiring these spectra are presented, alongside a logical workflow for structural elucidation. The information herein serves as a vital resource for researchers engaged in the synthesis, characterization, and application of pyrazole derivatives.

Spectroscopic Data

The spectroscopic data for **3-phenyl-1H-pyrazole-5-carboxylic acid** ($C_{10}H_8N_2O_2$) are summarized below. It is important to note that while some experimental data for related compounds is available, a complete, publicly accessible experimental dataset for this specific molecule is limited. Therefore, the following tables include a combination of known physical properties and predicted or typical spectroscopic values based on its chemical structure and data from analogous compounds.

Table 1: Physical and Molecular Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	
Molecular Weight	188.18 g/mol	
Melting Point	238-242 °C (decomposes)	
CAS Number	1134-49-2	

Table 2: ¹H NMR Spectroscopic Data (Predicted)Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0	Broad Singlet	1H	COOH
~7.8-7.9	Multiplet	2H	Phenyl H (ortho)
~7.4-7.5	Multiplet	3H	Phenyl H (meta, para)
~7.3	Singlet	1H	Pyrazole C4-H
-	Broad Singlet	1H	Pyrazole N-H

Table 3: ¹³C NMR Spectroscopic Data (Predicted)Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~162	C=O (Carboxylic Acid)
~148	Pyrazole C3
~140	Pyrazole C5
~130	Phenyl C (ipso)
~129	Phenyl C (para)
~128	Phenyl C (ortho/meta)
~125	Phenyl C (ortho/meta)
~108	Pyrazole C4

Table 4: IR Spectroscopic Data (Solid State, KBr Pellet or ATR)

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid H-bonding) [1] [2] [3]
~3100	Medium	N-H stretch (Pyrazole)
~3050	Medium	C-H stretch (Aromatic)
1725-1700	Strong	C=O stretch (Carboxylic Acid) [1] [2] [3]
~1600, ~1480	Medium-Strong	C=C stretch (Aromatic and Pyrazole rings)
1320-1210	Strong	C-O stretch (Carboxylic Acid) [1]
1440-1395 & 950-910	Medium, Broad	O-H bend (Carboxylic Acid) [1]

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
188	High	[M] ⁺ (Molecular Ion)
171	Moderate	[M - OH] ⁺
143	Moderate	[M - COOH] ⁺
115	High	[C ₉ H ₇ N] ⁺
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3-phenyl-1H-pyrazole-5-carboxylic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H and ¹³C NMR Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~16 ppm.
 - Acquisition time: 2-4 seconds.

- Relaxation delay: 1-5 seconds.
- Number of scans: 8-16.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: ~220 ppm.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 or higher, depending on sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (1-2 mg) of **3-phenyl-1H-pyrazole-5-carboxylic acid** in a volatile solvent (e.g., acetone or methylene chloride).[4]
- Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4]
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
[4]

FT-IR Acquisition:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmission or Attenuated Total Reflectance (ATR).
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

- A background spectrum of the clean, empty sample holder should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

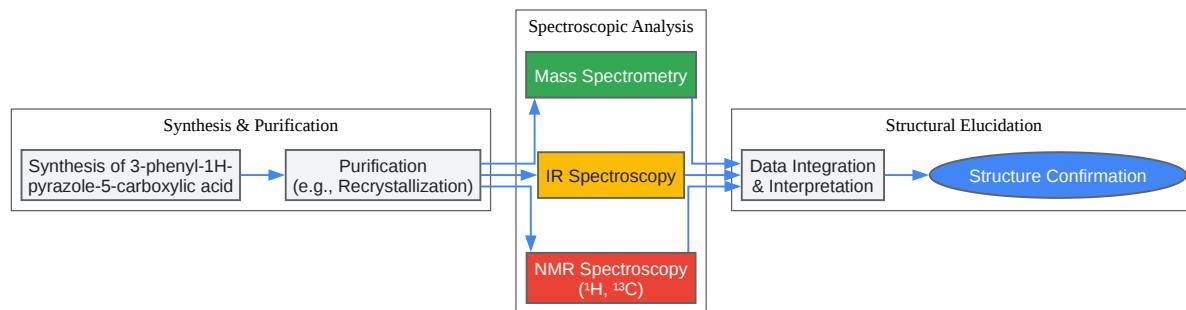
- Ensure the sample of **3-phenyl-1H-pyrazole-5-carboxylic acid** is pure and dry.
- For direct infusion, dissolve a small amount in a suitable volatile solvent (e.g., methanol or acetonitrile).
- For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution in an appropriate solvent.

Electron Ionization (EI) Mass Spectrometry Acquisition:

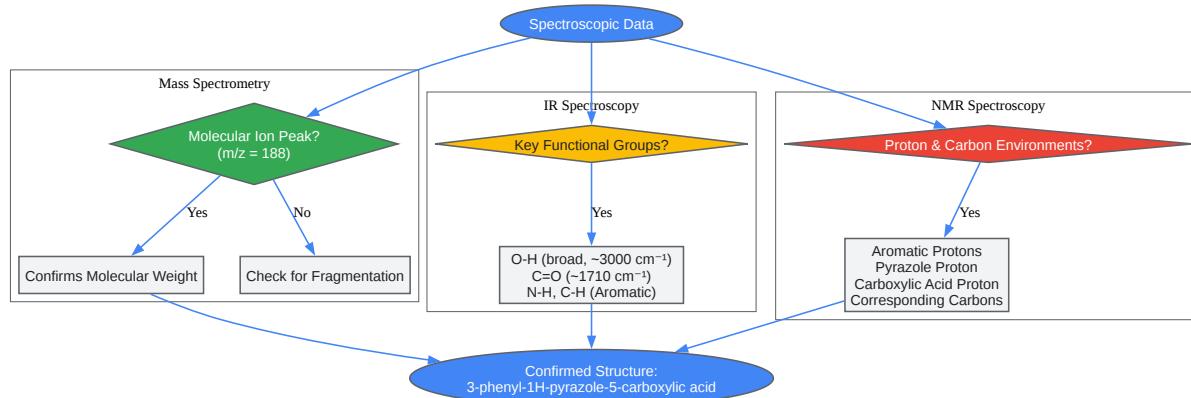
- Instrument: A mass spectrometer equipped with an electron ionization source.[5][6]
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[5]
- Mass Range: m/z 50-500.
- Inlet System: Direct insertion probe or GC inlet. The sample is vaporized by heating in the ion source.[6]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of **3-phenyl-1H-pyrazole-5-carboxylic acid**.

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Caption: Overall workflow from synthesis to structural confirmation.



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Caption: Logical flow for interpreting spectroscopic data.

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